2-Hydroxy-3-(naphthalen-2-yl)-5-nitrobenzaldehyde
Description
2-Hydroxy-3-(naphthalen-2-yl)-5-nitrobenzaldehyde is a nitroaromatic aldehyde characterized by a benzaldehyde core substituted with a hydroxy group at position 2, a naphthalen-2-yl moiety at position 3, and a nitro group at position 3. This compound combines electron-withdrawing (nitro) and electron-donating (hydroxy) groups, creating a polarized aromatic system that influences its reactivity, solubility, and intermolecular interactions.
Structure
3D Structure
Properties
Molecular Formula |
C17H11NO4 |
|---|---|
Molecular Weight |
293.27 g/mol |
IUPAC Name |
2-hydroxy-3-naphthalen-2-yl-5-nitrobenzaldehyde |
InChI |
InChI=1S/C17H11NO4/c19-10-14-8-15(18(21)22)9-16(17(14)20)13-6-5-11-3-1-2-4-12(11)7-13/h1-10,20H |
InChI Key |
NHMIDWQUBNPMEM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC(=C3O)C=O)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Parameters
The synthesis begins with 3-bromo-2-hydroxy-5-nitrobenzaldehyde (CAS 16789-84-7) and 2-naphthaleneboronic acid (CAS 32316-92-0) as key reactants. The reaction employs tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) as a catalyst and sodium carbonate (Na₂CO₃) as a base in a solvent system of 1,2-dimethoxyethane (DME), ethanol, and water (Table 1).
Table 1: Optimized Reaction Conditions for Suzuki-Miyaura Coupling
| Parameter | Specification |
|---|---|
| Reactants | 3-Bromo-2-hydroxy-5-nitrobenzaldehyde (2.0 g, 0.008 mol), 2-naphthaleneboronic acid (1.68 g, 0.0097 mol) |
| Catalyst | Pd(PPh₃)₄ (0.05 equiv) |
| Base | Na₂CO₃ (3.44 g, 0.0325 mol) |
| Solvent System | DME:EtOH:H₂O (30 mL:20 mL:4 mL) |
| Temperature | 80°C |
| Reaction Time | 6 hours |
| Yield | 16% |
The mixture is stirred at 80°C for 6 hours, after which acidification with dilute HCl precipitates the product. Purification via recrystallization using dichloromethane and ethanol (80:20) yields the target compound as a crystalline solid.
Mechanistic Insights
The Suzuki-Miyaura mechanism involves three stages: (1) oxidative addition of the aryl bromide to Pd(0), forming a Pd(II) complex; (2) transmetallation with the boronic acid facilitated by the base; and (3) reductive elimination to release the coupled product and regenerate the Pd(0) catalyst. The electron-withdrawing nitro (-NO₂) and hydroxyl (-OH) groups on the benzaldehyde ring direct the palladium catalyst to the meta position, ensuring regioselective coupling with the naphthaleneboronic acid.
Yield Analysis and Optimization Strategies
The reported 16% yield highlights inefficiencies likely stemming from:
-
Competing side reactions : The aldehyde group may undergo undesired oxidation or condensation under basic conditions.
-
Catalyst deactivation : Coordination of the hydroxyl group to palladium could inhibit catalytic activity.
-
Steric hindrance : Bulkiness of the naphthalene moiety may slow transmetallation.
Potential optimizations include:
-
Using PdCl₂(dppf) as a more robust catalyst.
-
Introducing microwave irradiation to reduce reaction time.
-
Protecting the aldehyde group as an acetal prior to coupling.
Characterization of this compound
The compound’s identity is confirmed through spectroscopic and chromatographic analyses (Table 2).
Table 2: Spectral and Physical Properties
| Property | Data |
|---|---|
| Melting Point | 193–201°C |
| ¹H NMR (CDCl₃) | δ 12.2 (s, 1H, -OH), 10.07 (s, 1H, -CHO), 8.62 (d, J=17.94 Hz, 2H), 7.77–8.09 (m, 7H, Ar-H) |
| Molecular Formula | C₁₇H₁₁NO₄ |
| Molecular Weight | 293.27 g/mol |
The sharp singlet at δ 12.2 ppm corresponds to the phenolic -OH proton, while the aldehyde proton appears at δ 10.07 ppm. Aromatic protons from the naphthalene and benzaldehyde rings resonate between δ 7.77–8.62 ppm.
Critical Evaluation of Synthetic Challenges
Key challenges in the preparation of this compound include:
-
Functional group compatibility : Simultaneous presence of -OH, -NO₂, and -CHO groups necessitates precise control over reaction conditions to prevent undesired side reactions.
-
Catalyst efficiency : Pd(PPh₃)₄ exhibits moderate activity; screening N-heterocyclic carbene (NHC) ligands may enhance turnover.
-
Solvent selection : Aqueous ethanol improves boronic acid solubility but risks aldehyde hydration. Anhydrous DME could mitigate this issue.
Chemical Reactions Analysis
Oxidation Reactions
The aldehyde group undergoes oxidation under strong oxidizing conditions. For example:
Reaction :
2-Hydroxy-3-(naphthalen-2-yl)-5-nitrobenzaldehyde → 2-Hydroxy-3-(naphthalen-2-yl)-5-nitrobenzoic acid
Conditions :
-
Oxidizing agents: KMnO₄ or CrO₃ in acidic media
-
Temperature: Reflux in aqueous H₂SO₄
Outcome :
The aldehyde (-CHO) converts to a carboxylic acid (-COOH) while preserving the nitro and hydroxyl groups .
Reduction Reactions
The nitro group (-NO₂) is selectively reduced to an amine (-NH₂) under catalytic hydrogenation:
Reaction :
this compound → 2-Hydroxy-3-(naphthalen-2-yl)-5-aminobenzaldehyde
Conditions :
-
Catalyst: Pd/C or Raney Ni
-
Solvent: Ethanol or THF
-
Pressure: H₂ gas (1–3 atm)
Outcome :
The nitro group reduces to a primary amine, enabling subsequent diazotization or coupling reactions .
Condensation Reactions
The aldehyde group participates in Schiff base formation with amines or hydrazines:
Example : Reaction with 2-cyanoacetohydrazide
Reaction :
this compound + 2-cyanoacetohydrazide → (E)-N'-(2-hydroxy-3-(naphthalen-2-yl)-5-nitrobenzylidene)-2-cyanoacetohydrazide
Conditions :
-
Solvent: Ethanol
-
Catalyst: Acetic acid (1 drop)
-
Temperature: Room temperature
Outcome :
A hydrazone derivative forms, confirmed by IR (C=N stretch at ~1600 cm⁻¹) and ¹H NMR (imine proton at δ 9.8 ppm) .
Electrophilic Aromatic Substitution (EAS)
The aromatic ring undergoes substitution at positions activated by the hydroxyl (-OH) and deactivated by the nitro (-NO₂) group:
| Reaction Type | Conditions | Position | Product |
|---|---|---|---|
| Halogenation | Cl₂/FeCl₃ or Br₂/FeBr₃ | Para to -OH | 4-Halo-2-hydroxy-3-(naphthalen-2-yl)-5-nitrobenzaldehyde |
| Sulfonation | H₂SO₄, 50–60°C | Meta to -NO₂ | 5-Nitro-2-hydroxy-3-(naphthalen-2-yl)-benzaldehyde-4-sulfonic acid |
Mechanistic Insight :
-
The hydroxyl group directs electrophiles to the ortho/para positions, but the nitro group’s meta-directing effect dominates at the 5-position .
Nucleophilic Substitution
The hydroxyl group can be functionalized via alkylation or acylation:
Example : O-Methylation
Reaction :
this compound + CH₃I → 2-Methoxy-3-(naphthalen-2-yl)-5-nitrobenzaldehyde
Conditions :
-
Base: K₂CO₃ in DMF
-
Temperature: 60–80°C
Outcome :
The phenolic -OH converts to -OCH₃, confirmed by loss of IR -OH stretch (~3200 cm⁻¹) and new C-O-C peak (~1250 cm⁻¹) .
Key Reaction Data Table
Mechanistic Considerations
-
Nitro Group Effects : The electron-withdrawing nitro group deactivates the ring, reducing EAS reactivity except at positions ortho to the hydroxyl group .
-
Steric Hindrance : The naphthyl substituent at position 3 limits reactivity at adjacent positions, favoring substitutions at the 4- and 6-positions.
This compound’s multifunctional architecture enables its use in synthesizing pharmaceuticals, ligands, and advanced materials, though challenges remain in regioselective transformations due to competing directing effects .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer properties of 2-Hydroxy-3-(naphthalen-2-yl)-5-nitrobenzaldehyde through its role as a precursor for Schiff bases, which have demonstrated significant cytotoxicity against various cancer cell lines. The mechanism of action is believed to involve induction of apoptosis and disruption of cellular proliferation pathways.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the compound's effectiveness against tongue squamous cell carcinoma fibroblasts (TSCCF). The results indicated a reduction in cell viability with an IC50 value of 446.68 µg/mL after 72 hours of treatment, showcasing its potential as an anticancer agent .
| Cell Line | IC50 (µg/mL) | Effect |
|---|---|---|
| TSCCF | 446.68 | Significant cytotoxicity |
| Normal Gingival Fibroblast (NHGF) | 977.24 | Lower toxicity observed |
Antimicrobial Activity
Although not extensively documented for this compound specifically, related compounds have shown antimicrobial properties against various bacterial strains. Future research could explore this compound's efficacy against pathogens, particularly focusing on its structure-activity relationship .
Synthesis and Characterization
The synthesis of this compound typically involves coupling reactions such as Suzuki coupling between 3-bromo-2-hydroxy-5-nitrobenzaldehyde and naphthaleneboronic acid under palladium catalysis . Characterization techniques such as NMR and FTIR spectroscopy are employed to confirm the structure and purity of synthesized compounds.
Mechanism of Action
The mechanism of action of 2-Hydroxy-3-(naphthalen-2-yl)-5-nitrobenzaldehyde depends on its specific application. For instance, its antimicrobial activity may involve the disruption of microbial cell membranes or inhibition of essential enzymes. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cell death.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares 2-Hydroxy-3-(naphthalen-2-yl)-5-nitrobenzaldehyde with related nitrobenzaldehyde derivatives:
*Estimated based on structural analogs.
Key Observations:
- Electron-Withdrawing vs. Donating Groups: The nitro group at C5 enhances electrophilicity, while the hydroxy group at C2 enables hydrogen bonding. The naphthalen-2-yl group introduces steric bulk and π-stacking capability, distinguishing the target compound from simpler analogs like 5-hydroxy-2-nitrobenzaldehyde .
- Solubility Trends: Alkoxy derivatives (e.g., 2-octyloxy-5-nitrobenzaldehyde) exhibit improved solubility in organic solvents compared to hydroxy-substituted analogs due to reduced polarity . The target compound’s naphthalene group may further reduce aqueous solubility but enhance crystallinity in nonpolar media.
- Thermal Stability: Nitro groups generally lower melting points, but bulky substituents (e.g., naphthalene) can counteract this by increasing intermolecular van der Waals forces. For example, 5-hydroxy-2-nitrobenzaldehyde melts at 166–168°C , while alkoxy derivatives remain liquids or low-melting solids .
Functional Group Interactions
- Hydrogen Bonding : The hydroxy group at C2 can form intramolecular hydrogen bonds with the aldehyde group, stabilizing planar conformations. This is critical in crystal engineering, as seen in related nitrobenzamides .
- π-π Interactions : The naphthalene moiety enhances stacking interactions, a property leveraged in macrocycle synthesis (e.g., hexakis-phenyleneimine macrocycles) .
- Nitro Group Reactivity : The nitro group at C5 directs electrophilic substitution reactions to the C4 position, enabling further functionalization .
Material Science
- Macrocycle Synthesis: Alkoxy-nitrobenzaldehydes are key monomers for macrocycles via Schiff-base formation . The target compound’s naphthalene group could enable larger, more rigid macrocycles with tailored porosity.
- Crystallography : Hydrogen-bonding patterns in nitrobenzaldehydes are analyzed using graph-set theory, aiding in crystal structure prediction .
Pharmaceutical Relevance
- Bioactive Analogs : Compounds like 2-hydroxy-5-nitro-N-phenylbenzamide serve as precursors for benzoxazepines, which exhibit CNS activity . The target compound’s naphthalene group may enhance binding to aromatic residues in drug targets.
Biological Activity
2-Hydroxy-3-(naphthalen-2-yl)-5-nitrobenzaldehyde is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, focusing on its anticancer properties, antimicrobial effects, and other relevant biochemical interactions.
- Chemical Formula : C17H11NO4
- Molecular Weight : 293.27 g/mol
- CAS Number : 1197212-87-5
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound through various mechanisms:
-
Inhibition of Cell Proliferation :
- The compound has shown promising results in inhibiting the proliferation of cancer cell lines. For instance, in vitro assays revealed IC50 values indicating effective cytotoxicity against several human-derived cancer cell lines, including Colo 205 and Colo 320. The IC50 values ranged from 4.58 µM to 12.63 µM across different studies, suggesting a strong potential for further development as an anticancer agent .
- Mechanism of Action :
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated:
-
Bacterial Inhibition :
- The compound has demonstrated activity against various bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Inhibition zone assays indicated that the compound could effectively disrupt bacterial growth, with inhibition zones exceeding 20 mm in some cases .
- Fungal Activity :
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of compounds like this compound:
| Structural Feature | Biological Activity |
|---|---|
| Hydroxyl Group | Enhances solubility and biological interaction |
| Nitro Group | Contributes to electron-withdrawing properties, enhancing reactivity |
| Naphthalene Ring | Increases lipophilicity, aiding membrane penetration |
Case Studies
- In Vitro Studies :
- In Vivo Models :
Q & A
Q. What are the recommended synthetic routes for 2-Hydroxy-3-(naphthalen-2-yl)-5-nitrobenzaldehyde, and how can reaction conditions be optimized in academic settings?
- Methodological Answer : The synthesis of nitrobenzaldehyde derivatives typically involves nitration, protection/deprotection of functional groups, and coupling reactions. For example, nitration of hydroxybenzaldehyde precursors can be performed using mixed acids (HNO₃/H₂SO₄), with temperature control (0–5°C) to avoid over-nitration. Substituent positioning (e.g., naphthalene coupling) may require Suzuki-Miyaura or Ullmann reactions, as demonstrated in analogous nitroaromatic syntheses . Optimization should include solvent polarity adjustments (e.g., DMF for polar intermediates) and monitoring via TLC/LC-MS to track intermediate purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?
- Methodological Answer :
- NMR : Focus on aromatic proton environments (δ 7.0–8.5 ppm for naphthalene protons; δ 9.5–10.5 ppm for aldehyde protons). Coupling patterns in ¹H NMR can reveal substitution positions (e.g., para-nitro groups cause deshielding of adjacent protons) .
- IR : Confirm nitro (1520–1350 cm⁻¹ asymmetric stretch) and aldehyde (~2820 cm⁻¹ C-H stretch; ~1700 cm⁻¹ C=O) functional groups .
- LC-MS : Use high-resolution MS to verify molecular ion peaks ([M+H]⁺) and fragmentation patterns for structural confirmation .
Q. How can researchers design crystallization experiments to obtain high-quality single crystals for preliminary structural analysis?
- Methodological Answer : Slow evaporation from mixed solvents (e.g., DCM/hexane) is effective for aromatic aldehydes. Monitor crystal growth under polarized light to assess birefringence. For challenging crystallizations, employ vapor diffusion or cooling gradients. Initial structural data can be refined using SHELXL, which handles hydrogen bonding and disorder modeling .
Advanced Research Questions
Q. How can hydrogen bonding networks in this compound’s crystals be systematically analyzed using graph set analysis?
- Methodological Answer : Hydrogen bonding motifs (e.g., R₂²(8) rings) can be identified via X-ray diffraction. Use graph set theory to classify donor-acceptor patterns:
- Descriptors : Define chains (C), rings (R), and self-associated motifs.
- Software : Mercury (CCDC) or CrystalExplorer can visualize and quantify interactions. For example, the hydroxy group may form O-H···O bonds with nitro or aldehyde oxygens, influencing packing efficiency .
Q. What methodological considerations are critical when resolving contradictions between computational predictions and experimental spectral data?
- Methodological Answer :
- DFT Calculations : Compare computed NMR chemical shifts (GIAO method, B3LYP/6-311+G(d,p)) with experimental data. Discrepancies in nitro-group environments may arise from solvation effects not modeled in simulations .
- Dynamic Effects : Consider temperature-dependent NMR to assess conformational flexibility (e.g., aldehyde rotation barriers) .
- Validation : Cross-check with X-ray crystallography to resolve ambiguities in substituent positioning .
Q. How should researchers design experiments to analyze regioselectivity challenges during nitration of the naphthalene-hydroxybenzaldehyde precursor?
- Methodological Answer :
- Competitive Nitration : Use isotopic labeling (¹⁵NO₃⁻) or kinetic studies to track nitro-group positioning.
- Directing Effects : The hydroxy group acts as an ortho/para director, but steric hindrance from the naphthalene ring may favor meta-nitration. Employ Hammett plots to correlate substituent effects with reaction rates .
- Byproduct Analysis : Use HPLC to isolate and characterize minor isomers, comparing retention times with synthetic standards .
Q. What strategies are recommended for reconciling discrepancies in retention times and purity assessments across chromatographic methods?
- Methodological Answer :
- Column Selection : Use reversed-phase C18 columns for polar nitroaromatics; adjust mobile phase (e.g., acetonitrile/water with 0.1% formic acid) to improve resolution .
- Calibration : Validate purity assays against certified reference materials. For LC-MS, ensure ion suppression effects are minimized by diluting samples .
- Statistical Analysis : Apply principal component analysis (PCA) to retention time variability across labs, accounting for column aging and temperature fluctuations .
Theoretical and Framework-Based Questions
Q. What theoretical frameworks guide the study of electronic effects in this compound, particularly regarding substituent interactions?
- Methodological Answer :
- Hammett Theory : Quantify substituent effects using σ values (e.g., nitro: σₘ = 0.71; hydroxy: σₚ = -0.37) to predict reaction outcomes or spectroscopic shifts .
- Frontier Molecular Orbitals (FMO) : Compute HOMO/LUMO energies to explain charge-transfer interactions, especially in excited-state applications (e.g., fluorescence quenching by nitro groups) .
Q. How can researchers integrate crystallographic data with supramolecular chemistry principles to predict molecular aggregation behavior?
- Methodological Answer : Analyze packing coefficients and void volumes using PLATON to assess crystal density. Apply Etter’s rules to predict hydrogen-bonded synthons, such as the preference for hydroxy-nitro dimerization over aldehyde self-association . Compare with Cambridge Structural Database (CSD) entries for analogous nitroaromatics .
Data Contradiction and Validation
Q. How should conflicting NMR data (e.g., unexpected splitting patterns) be investigated for this compound?
- Methodological Answer :
- Variable Temperature NMR : Perform experiments at 25°C and -40°C to detect dynamic processes (e.g., hindered rotation of the naphthalene moiety).
- NOESY/ROESY : Identify through-space correlations to confirm spatial proximity of protons, resolving ambiguities in coupling assignments .
- Synthesis of Analogues : Prepare deuterated or methyl-substituted derivatives to isolate specific proton environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
